SIRT1 アクチベーター 3

説明

CAY10591 is a quinoxaline derivative.

科学的研究の応用

がん治療

SIRT1 アクチベーター 3 は、細胞代謝およびゲノム安定性における役割により、がん治療における可能性について調査されています。 SIRT1 の活性を調節することにより、がん細胞の増殖と生存に影響を与える可能性があります 。SIRT1 を阻害または活性化する化合物の能力は、特に SIRT1 が腫瘍の増殖または抑制に重要な役割を果たすがんにおいて、新規のがん治療法の開発につながる可能性があります。

神経変性疾患

SIRT1 の活性化は神経保護に関連しており、this compound はアルツハイマー病やパーキンソン病などの神経変性疾患の治療薬候補となります 。神経炎症を軽減し、神経細胞の生存を促進することにより、これらの疾患の進行を遅らせる可能性があります。

代謝性疾患

This compound は、糖尿病や肥満など、代謝性疾患の管理に有益である可能性があります 。SIRT1 は脂肪貯蔵、インスリン感受性、およびグルコース恒常性に影響を与え、この化合物による活性化は、メタボリックシンドロームおよび関連する状態の新しい治療法につながる可能性があります。

心臓血管の健康

研究によると、SIRT1 は心臓血管の健康に保護的な役割を果たしていることが示唆されています。 This compound は、内皮機能の改善、酸化ストレスの軽減、アテローム性動脈硬化の予防により、心臓血管疾患の予防に貢献する可能性があります 。

老化と寿命

SIRT1 は老化と寿命への影響で知られています。 This compound などの化合物で SIRT1 を活性化すると、老化関連の過程と疾患を遅らせることで、健康的な寿命を延ばす可能性があります 。

自己免疫疾患

SIRT1 の免疫調節効果は、その活性化剤が自己免疫疾患の治療に使用できることを示唆しています。 This compound は、慢性炎症と自己免疫を軽減し、これらの状態の管理に対する新しいアプローチを提供する可能性があります 。

作用機序

Target of Action

The primary target of SIRT1 Activator 3, also known as CAY10591 or 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, is Sirtuin 1 (SIRT1) . SIRT1 is a class III histone deacetylase, whose enzymatic activity is dependent on NAD+ as a cofactor . It modulates numerous activities by controlling gene expression, DNA repair, metabolism, oxidative stress response, mitochondrial function, and biogenesis .

Mode of Action

SIRT1 Activator 3 interacts with SIRT1 and increases its level and activity in a dose- and time-dependent manner . This interaction leads to the deacetylation of key proteins such as tumor protein p53 (p53), peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Forkhead Box O (FOXO), nuclear receptor corepressor (NCoR), and E1A binding protein p300 .

Biochemical Pathways

The activation of SIRT1 by SIRT1 Activator 3 affects several biochemical pathways. It regulates essential metabolic pathways and is implicated in cellular response to caloric restriction and lifespan extension . It also controls inflammation by controlling certain transcription factors, such as NF-κB, phosphatase and tensin homologue (PTEN), PDK1, and AKT, which play a crucial role in developing acute and chronic inflammation .

Pharmacokinetics

For a similar sirt1 activator, srt2104, it was found that the drug reached peak concentrations within 2–4 h and exhibited a half-life of approximately 15–20 h . The mean bioavailability was circa 14% and the mean clearance was circa 400 ml min (-1) . These properties might give us a hint about the ADME properties of SIRT1 Activator 3, but specific studies are needed to confirm this.

Result of Action

The activation of SIRT1 by SIRT1 Activator 3 leads to several molecular and cellular effects. It decreases cell growth and induces cell-cycle repressor p21 levels . It also suppresses TNF-α in a dose-dependent manner . Moreover, it decreases the expression of several invasion/migration promoter genes and induces repressor genes .

生化学分析

Cellular Effects

SIRT1 Activator 3 suppresses TNF-α in a dose-dependent manner . This indicates that it has significant effects on cellular processes, particularly those involving inflammation and immune response.

Temporal Effects in Laboratory Settings

The effects of SIRT1 Activator 3 over time in laboratory settings are yet to be fully explored. Its ability to suppress TNF-α in a dose-dependent manner suggests that it may have long-term effects on cellular function .

特性

IUPAC Name |

2-amino-N-cyclopentyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-27-12-6-11-25-18(21)16(20(26)22-13-7-2-3-8-13)17-19(25)24-15-10-5-4-9-14(15)23-17/h4-5,9-10,13H,2-3,6-8,11-12,21H2,1H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOFYGGJZCEPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

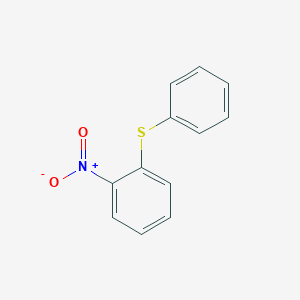

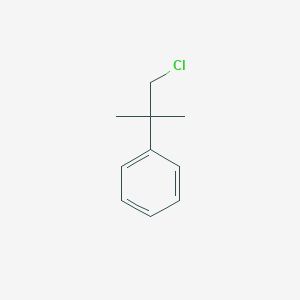

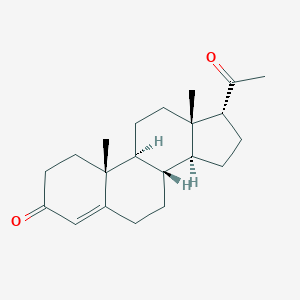

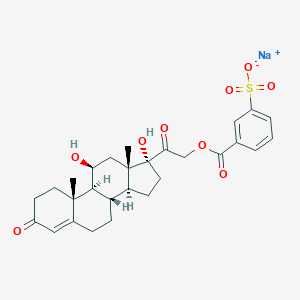

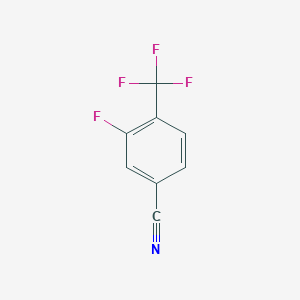

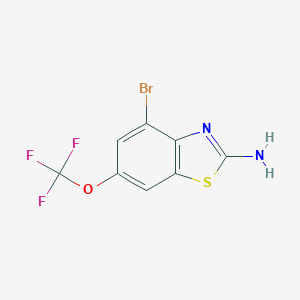

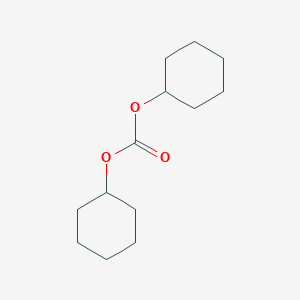

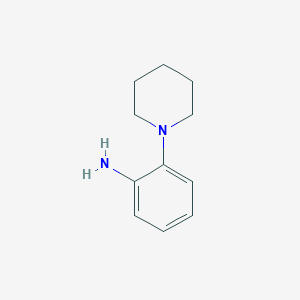

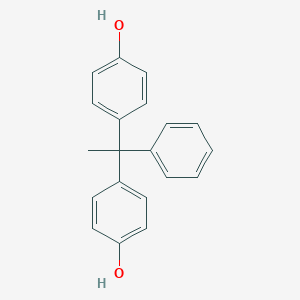

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CAY10591 interact with its target, SIRT1, and what are the downstream effects?

A1: CAY10591 is a synthetic small molecule that directly activates SIRT1, a NAD+-dependent deacetylase []. While the precise mechanism remains under investigation, studies suggest CAY10591 might enhance SIRT1 activity by increasing its binding affinity for substrates or by allosteric modulation [, ]. This activation leads to deacetylation of various SIRT1 target proteins, including transcription factors and enzymes, ultimately influencing diverse cellular processes such as cell growth, apoptosis, inflammation, and metabolism [, , , , ].

Q2: What is the role of CAY10591 in influencing cell growth and apoptosis in cancer cells?

A2: Research indicates that CAY10591 can exert anti-cancer effects in certain cancer cell lines. For instance, in multiple myeloma cells, CAY10591 induced significant apoptosis in a dose-dependent manner []. Similarly, in gingival epithelial carcinoma cells, CAY10591 suppressed cell growth and increased the levels of the cell-cycle repressor p21 [, ]. The observed anti-cancer effects are thought to be mediated by SIRT1 activation and subsequent modulation of downstream signaling pathways, such as those involving AKT, mTOR, and Src [, ].

Q3: How does CAY10591 impact inflammatory pathways, particularly in the context of inflammatory bowel disease (IBD)?

A3: Studies suggest a potential role of CAY10591 in modulating inflammatory pathways relevant to IBD. IBD is characterized by defective SIRT1 expression and increased levels of Smad7, an inhibitor of the anti-inflammatory cytokine transforming growth factor-β1 [, ]. Interestingly, activating SIRT1 with CAY10591 in IBD lamina propria mononuclear cells reduced Smad7 acetylation, leading to its degradation and suggesting a potential anti-inflammatory effect [].

Q4: Are there any studies investigating the use of CAY10591 in models of liver injury?

A4: Yes, CAY10591 has shown promising results in preclinical models of liver injury. For instance, in a rat model of acetaminophen-induced hepatotoxicity, both CAY10591 and resveratrol, another SIRT1 activator, attenuated liver damage and enhanced SIRT1 activity []. Similarly, in primary rat hepatocytes exposed to a toxic dose of paracetamol, CAY10591 mitigated the deleterious effects of paracetamol and reversed the decrease in SIRT1 activity []. These findings suggest a potential protective role of CAY10591 in liver injury, possibly mediated by SIRT1 activation.

Q5: What analytical techniques are commonly employed to detect and quantify CAY10591?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is frequently used to detect and quantify CAY10591, particularly in biological matrices like plasma []. This method offers high sensitivity and selectivity, crucial for accurately measuring drug concentrations in complex biological samples. Researchers have developed and validated LC/MS/MS methods for CAY10591, establishing its suitability for doping control programs and pharmacokinetic studies [].

Q6: What are the known structural characteristics of CAY10591?

A6: CAY10591 (2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide) is a small molecule with a molecular weight of 380.48 g/mol []. While detailed spectroscopic data might be proprietary information, fragmentation studies using mass spectrometry have provided insights into its structure and helped identify characteristic product ions for analytical purposes [].

Q7: Has the structure-activity relationship (SAR) of CAY10591 been investigated, and are there any known analogs?

A7: While detailed SAR studies focusing specifically on CAY10591 might be limited in the public domain, researchers have explored the SAR of other SIRT1 activators, like SRT1720, which share structural similarities with CAY10591 []. These studies often involve modifying the core structure of the activator and evaluating the impact of these changes on SIRT1 activation, potency, and selectivity. Such investigations are crucial for developing more potent and specific SIRT1 modulators for therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)